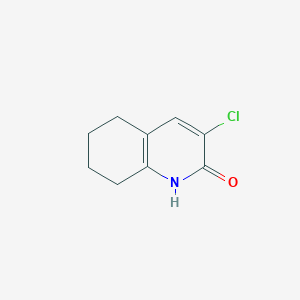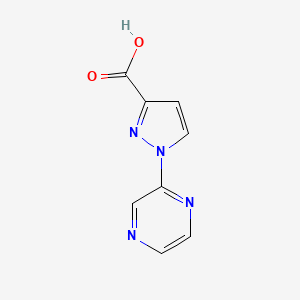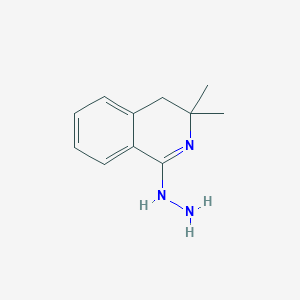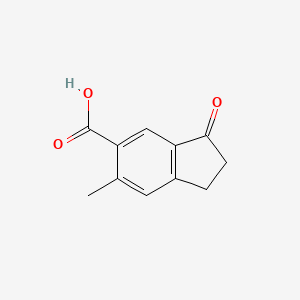
3-Butyl-1-methylazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butil-1-metilazepan-2-ona: es un compuesto químico con la fórmula molecular C10H19NO. Pertenece a la clase de azepanos, que son heterociclos de siete miembros que contienen nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción:
Método de expansión de anillo: Un método común para sintetizar 3-butil-1-metilazepan-2-ona implica la expansión del anillo de un precursor adecuado. Por ejemplo, un derivado de ciclohexanona puede reaccionar con un derivado de 1,3-azidopropanol quiral en presencia de un promotor de ácido de Lewis, como el éter de trifluoruro de boro (BF3.OEt2).
Expansión de anillo mediada por azida de hidroxi-alquilo: Otro método involucra el uso de azidas de hidroxi-alquilo para mediar la reacción de expansión del anillo.
Métodos de producción industrial: La producción industrial de 3-butil-1-metilazepan-2-ona generalmente implica una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Los detalles específicos de los métodos de producción industrial a menudo son de propiedad exclusiva y pueden variar entre los fabricantes.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El 3-butil-1-metilazepan-2-ona puede sufrir reacciones de oxidación para formar varios derivados oxidados. Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: La reducción de 3-butil-1-metilazepan-2-ona se puede lograr utilizando agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4), lo que lleva a la formación de las aminas correspondientes.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales en el anillo de azepan se reemplazan por otros grupos. Los reactivos comunes para reacciones de sustitución incluyen haluros de alquilo y nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3)
Reducción: Hidruro de litio y aluminio (LiAlH4), borohidruro de sodio (NaBH4)
Sustitución: Haluros de alquilo, nucleófilos
Principales productos formados:
Oxidación: Derivados oxidados de 3-butil-1-metilazepan-2-ona
Reducción: Aminas correspondientes
Sustitución: Derivados de azepan sustituidos
Aplicaciones Científicas De Investigación
Química: El 3-butil-1-metilazepan-2-ona se utiliza como intermedio en la síntesis de varios compuestos orgánicos. Su estructura única lo convierte en un bloque de construcción valioso para el desarrollo de nuevos materiales y productos químicos.
Biología: En la investigación biológica, se estudia el 3-butil-1-metilazepan-2-ona por sus posibles actividades biológicas. Puede servir como un compuesto principal para el desarrollo de nuevos productos farmacéuticos o moléculas bioactivas.
Medicina: Las posibles propiedades medicinales del compuesto son de interés en el descubrimiento y desarrollo de fármacos. Puede investigarse por sus efectos sobre dianas y vías biológicas específicas.
Industria: En el sector industrial, el 3-butil-1-metilazepan-2-ona se utiliza en la producción de productos químicos y materiales especiales. Sus aplicaciones pueden incluir la fabricación de polímeros, recubrimientos y otros materiales avanzados.
Mecanismo De Acción
El mecanismo de acción del 3-butil-1-metilazepan-2-ona implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a receptores o enzimas, lo que lleva a cambios en los procesos celulares. Se necesitan estudios detallados sobre su mecanismo de acción para comprender completamente sus actividades biológicas y químicas.
Comparación Con Compuestos Similares
Compuestos similares:
1-Metilazepan-2-ona: Un compuesto estructuralmente relacionado con propiedades químicas similares.
3-Metilazepan-2-ona: Otro derivado de azepan con reactividad comparable.
5-Butilazepan-2-ona: Un compuesto con una estructura de anillo de azepan similar pero con diferentes sustituyentes.
Unicidad: El 3-butil-1-metilazepan-2-ona es único debido a su patrón específico de sustitución en el anillo de azepan. Esta estructura única puede conferir propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones.
Propiedades
Número CAS |
62353-49-5 |
|---|---|
Fórmula molecular |
C11H21NO |
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
3-butyl-1-methylazepan-2-one |
InChI |
InChI=1S/C11H21NO/c1-3-4-7-10-8-5-6-9-12(2)11(10)13/h10H,3-9H2,1-2H3 |
Clave InChI |
MTHMSSCZXBUNAF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCCCN(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B11907275.png)

![1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11907287.png)

![Methyl 6-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B11907293.png)




![6,8-Dichloro-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11907328.png)

![3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907338.png)

![3-Amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11907345.png)
